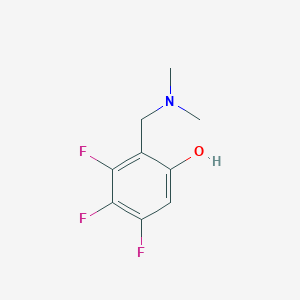

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol

CAS No.: 704884-80-0

Cat. No.: VC11667232

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 704884-80-0 |

|---|---|

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 2-[(dimethylamino)methyl]-3,4,5-trifluorophenol |

| Standard InChI | InChI=1S/C9H10F3NO/c1-13(2)4-5-7(14)3-6(10)9(12)8(5)11/h3,14H,4H2,1-2H3 |

| Standard InChI Key | MPHZDBWEYMJVTK-UHFFFAOYSA-N |

| SMILES | CN(C)CC1=C(C(=C(C=C1O)F)F)F |

| Canonical SMILES | CN(C)CC1=C(C(=C(C=C1O)F)F)F |

Introduction

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a chemical compound with the molecular formula C₉H₁₀F₃NO. It features a phenolic structure that is substituted at the 3, 4, and 5 positions with three fluorine atoms and has a dimethylaminomethyl group attached to the phenol ring. This unique arrangement of functional groups contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and material science.

Synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol

The synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol typically involves several steps, often starting from readily available precursors. The general synthetic route includes:

-

Starting Materials: Fluorinated phenols and dimethylaminomethyl derivatives.

-

Reaction Conditions: Commonly carried out in organic solvents such as dichloromethane or toluene under controlled temperatures.

-

Yield: Varies depending on the specific synthetic pathway employed.

Biological Activity

The biological activity of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is primarily attributed to its ability to interact with various biological targets. It may serve as a probe for studying enzyme interactions and could influence biological pathways by modulating the activity of specific proteins or receptors.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets within biological systems, which can modulate enzyme activity or receptor function. This interaction influences various biochemical pathways, making it a valuable tool for research in pharmacology and biochemistry.

Applications

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol has various applications:

-

Organic Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.

-

Pharmacological Research: Investigated for its potential role in drug discovery and development due to its unique binding properties.

Safety Information

According to the safety data sheet for this compound:

-

Hazards: Classified as harmful if swallowed (Acute Tox. 4), causes eye irritation (Eye Irrit. 2A), and may cause skin irritation (Skin Irrit. 2).

-

Precautions: Use appropriate protective equipment when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume